molecular formula C18H13N B12666401 8-Methylbenz(a)acridine CAS No. 13991-56-5

8-Methylbenz(a)acridine

Cat. No.: B12666401
CAS No.: 13991-56-5
M. Wt: 243.3 g/mol
InChI Key: SQJBHAHHAPDRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylbenz(a)acridine is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its fused ring structure that includes both benzene and acridine units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenz(a)acridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 8-Methylbenz(a)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon; elevated pressure and temperature.

    Substitution: Halogens (chlorine, bromine), nitro compounds; presence of a catalyst or under UV light.

Major Products:

Comparison with Similar Compounds

Properties

CAS No.

13991-56-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

8-methylbenzo[a]acridine

InChI

InChI=1S/C18H13N/c1-12-5-4-7-14-11-16-15-8-3-2-6-13(15)9-10-17(16)19-18(12)14/h2-11H,1H3

InChI Key

SQJBHAHHAPDRID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=N2)C=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.